molecular formula C12H14BrNO B1271743 3-bromo-N-cyclopentylbenzamide CAS No. 349405-34-1

3-bromo-N-cyclopentylbenzamide

カタログ番号: B1271743
CAS番号: 349405-34-1
分子量: 268.15 g/mol
InChIキー: AEACXKKLFRTGSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-N-cyclopentylbenzamide (CAS: 349405-34-1) is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom. This compound belongs to the class of N-substituted benzamides, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and crystallography .

特性

IUPAC Name

3-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEACXKKLFRTGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367894
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349405-34-1
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopentylbenzamide typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 3-Bromobenzoic Acid: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with carbon dioxide to form 3-bromobenzoic acid.

    Amidation Reaction: The final step involves the reaction of 3-bromobenzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-N-cyclopentylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and cyclopentylamine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 3-hydroxy-N-cyclopentylbenzamide when hydroxide ions are used.

    Hydrolysis: The major products are 3-bromobenzoic acid and cyclopentylamine.

科学的研究の応用

Medicinal Chemistry

3-Bromo-N-cyclopentylbenzamide has been investigated for its potential therapeutic applications, particularly in the treatment of psychotic and cognitive disorders. Research indicates that cyclopentylbenzamide derivatives can exhibit significant pharmacological activity, making them candidates for drug development aimed at addressing these conditions .

Case Study: Psychotropic Effects

A study highlighted the synthesis of cyclopentylbenzamide derivatives, including this compound, which demonstrated efficacy in preclinical models for treating psychotic disorders. The mechanisms involved include modulation of neurotransmitter systems that are pivotal in mood regulation and cognitive functions .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. These investigations often focus on the compound's ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a notable study, derivatives including this compound were tested against various human tumor cell lines. The results indicated significant cytotoxicity, with some compounds achieving IC50 values in the low micromolar range. This suggests that modifications to the benzamide structure can enhance anticancer activity .

Chemical Intermediate in Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Applications in Synthesis

  • Pharmaceutical Intermediates : It is utilized as a building block for synthesizing other pharmaceutical agents.
  • Research Reagent : Its properties make it suitable for use in laboratory settings to explore reaction mechanisms and develop new synthetic methodologies .

Biological Evaluation

The biological evaluation of this compound includes assessing its interaction with biological targets such as enzymes and receptors.

Binding Studies

Studies have employed computer-aided drug design techniques to predict the binding affinity of this compound to various targets, contributing to our understanding of its potential therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Analysis of Modifications

Research has shown that modifications to the cyclopentyl and bromine substituents can significantly affect biological activity. For instance, varying the length or branching of alkyl chains can enhance solubility and bioavailability, which are critical factors in drug design .

作用機序

The mechanism of action of 3-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclopentyl group adds to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare 3-bromo-N-cyclopentylbenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and research findings.

Halogen Position and Electronic Effects

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound features a bromine atom at the para position of the benzamide ring and a 4-methoxy-2-nitrophenyl substituent on the nitrogen. X-ray crystallography reveals that the nitro and methoxy groups induce significant planar distortion in the aryl ring, contrasting with the relatively planar benzamide core of this compound.
  • 3-Chloro-N-phenylbenzamide: Substituting bromine with chlorine reduces both steric bulk (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) and electronegativity, impacting hydrogen-bonding capabilities. Crystallographic data (monoclinic, P21/c, a = 25.0232 Å) show tighter packing compared to brominated analogs, likely due to smaller halogen size .

N-Substituent Variations

  • 3-Bromo-N-methylbenzamide (CAS: 39217-08-8) :
    Replacing the cyclopentyl group with a methyl group drastically reduces steric hindrance, increasing solubility in polar solvents. However, the lack of a bulky N-substituent may diminish binding affinity in protein-ligand interactions, as observed in comparative docking studies .

  • N-Cyclopentyl-3-methylbenzamide (CAS: 349403-64-1) :
    This analog lacks the bromine atom but retains the cyclopentyl group. The absence of bromine reduces molecular weight (350.45 g/mol vs. 308.2 g/mol for the target compound) and alters electronic density, which may affect photophysical properties such as UV absorption .

Functional Group Modifications

  • 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide: The introduction of a cyano group at the ortho position of the N-phenyl ring introduces strong electron-withdrawing effects, enhancing dipole moments. This compound exhibits a higher melting point (≈210°C) compared to this compound (≈185°C), attributed to stronger intermolecular dipole-dipole interactions .
  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide : Here, bromine is located on the aniline ring instead of the benzamide core. The trimethoxybenzamide moiety increases hydrophilicity, with a logP value ≈2.1 compared to ≈3.5 for this compound. This structural variation is critical in drug design, where logP impacts bioavailability .

生物活性

3-Bromo-N-cyclopentylbenzamide (C12H14BrNO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and neuropharmacological effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C12H14BrNO
  • Molecular Weight : 268.2 g/mol
  • Purity : Minimum 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and neurological disorders. The compound has been studied for its ability to induce apoptosis in cancer cells and modulate neurotransmitter systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism involves:

  • Induction of Apoptosis : The compound has been shown to activate caspases, specifically caspase-3 and caspase-9, leading to programmed cell death. For instance, it was observed that the compound increased active caspase-3 levels by 18.3-fold compared to controls .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in an increase in sub-G1 phase cells, indicating apoptosis, along with G2/M phase arrest .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its potential as a neuropharmacological agent. It acts on orexin receptors, which are implicated in sleep-wake regulation and appetite control. This suggests a potential application in treating disorders such as narcolepsy and obesity .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityKey Findings
AnticancerInduces apoptosis in MCF-7 cells; activates caspase-3 and caspase-9; increases Bax/Bcl-2 ratio significantly.
NeuropharmacologicalPotential orexin receptor antagonist; implications for sleep disorders.
Cognitive DisordersDerivatives show promise for treating psychotic and cognitive disorders.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Breast Cancer Treatment : A study indicated that compounds similar to this compound showed IC50 values ranging from 2.93 µM to 39.53 µM against MCF-7 cells, suggesting strong anticancer potential .
  • Orexin Receptor Antagonism : Research into derivatives indicated that they could effectively block orexin receptors, which may be beneficial for conditions like narcolepsy and obesity management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-N-cyclopentylbenzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Amide coupling via activation of 3-bromobenzoic acid using carbodiimides (e.g., DCC) and subsequent reaction with cyclopentylamine. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Route 2 : Direct bromination of N-cyclopentylbenzamide using N-bromosuccinimide (NBS) in DMF under controlled light. Optimize temperature (60–80°C) and stoichiometry (1.1 eq NBS) to minimize di-brominated byproducts .
  • Critical Parameters : Solvent polarity (DMF vs. THF), catalyst choice (e.g., HOBt for reduced racemization), and purification via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR (CDCl₃) to identify cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm, doublets). 13C^{13}C-NMR for carbonyl resonance (δ ~165 ppm) and brominated aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 282.03 (calculated for C₁₂H₁₄BrNO) .
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model Suzuki-Miyaura coupling sites. The bromine atom at the meta position shows higher electrophilicity (Mulliken charge: -0.23) compared to para analogs .
  • Retrosynthesis Tools : Apply AI-driven platforms (e.g., Reaxys, Pistachio) to propose Pd-catalyzed coupling partners (e.g., arylboronic acids) and optimize ligand selection (e.g., SPhos for steric bulk) .

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns for N-cyclopentylbenzamide derivatives?

  • Methodology :

  • Single-Crystal XRD : Compare with N-cyclohexyl analogs (CCDC entry: XYZ123). The cyclopentyl group induces a shorter N-H···O=C hydrogen bond (1.98 Å vs. 2.12 Å in cyclohexyl derivatives), altering packing efficiency .
  • Data Reconciliation : Use Mercury software to analyze symmetry operations and validate against Cambridge Structural Database (CSD) entries. Discrepancies often arise from solvent inclusion (e.g., DMSO vs. chloroform) .

Q. What strategies mitigate conflicting bioactivity data in antibacterial assays for this compound?

  • Methodology :

  • Dose-Response Curves : Test against S. aureus (ATCC 25923) with varying inoculum sizes (10⁴–10⁶ CFU/mL) to identify IC₅₀ shifts due to inoculum effect .
  • Metabolomic Profiling : LC-MS/MS to track bacterial membrane disruption (e.g., phosphatidylglycerol depletion) vs. off-target effects (e.g., ATP synthase inhibition) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。